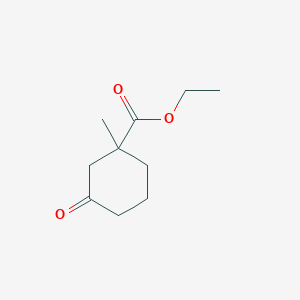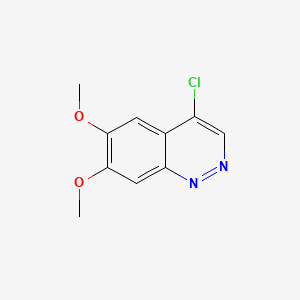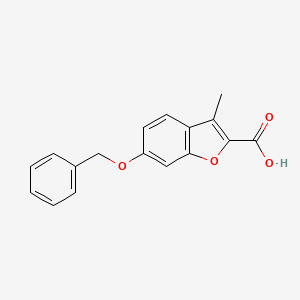![molecular formula C13H19BrO8 B3056775 [4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate CAS No. 7404-32-2](/img/structure/B3056775.png)
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate
Overview
Description
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate, also known as DABCO-acetate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane) and is commonly used as a catalyst in organic synthesis reactions. In
Scientific Research Applications
Synthesis and Transformations
The compound has been explored in the synthesis and transformation of various derivatives. For instance, the bromination of certain derivatives leads to the formation of 2-bromomethyl derivatives, which can react with primary and secondary amines, sodium acetoacetic, and sodium malonic esters to form a range of chemical compounds (Grinev, Sarkisova, Lyubchanskaya, & Alekseeva, 1983).
Cyclization Products
Mild treatment with acetate ion in various solvents has been shown to produce unsaturated, branched, six-membered carbocyclic compounds, demonstrating the compound's role in creating complex chemical structures (Kiely, Cantrell, Riordan, & Abruscato, 1983).
Anticancer Potential
Some derivatives synthesized from this compound have been evaluated for anticancer activity. For example, derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one showed potential anticancer activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antiprotozoal Agents
Research has also looked into the use of certain derivatives as antiprotozoal agents. Compounds synthesized using a derivative of the compound have exhibited strong DNA affinities and demonstrated in vitro activity against certain protozoal infections (Ismail et al., 2004).
Antiviral Activity
The compound has also been investigated for antiviral properties. For example, derivatives of 5-hydroxyindole synthesized from a bromomethyl derivative have been studied for their antiviral activity (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).
properties
IUPAC Name |
[4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGQLMJZGMZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323270 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate | |
CAS RN |
7404-32-2 | |
| Record name | NSC403466 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




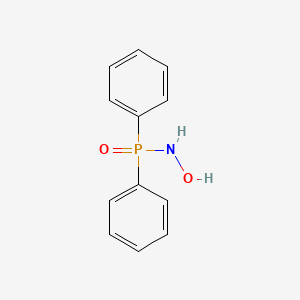
![Ethyl benzo[f]quinoline-3-carboxylate](/img/structure/B3056695.png)
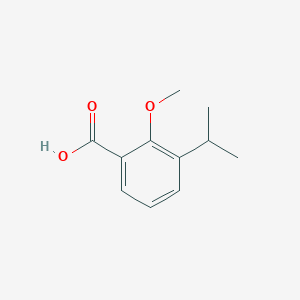
![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)


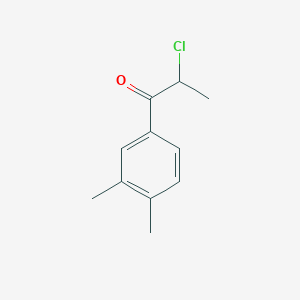
![[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate](/img/structure/B3056706.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)
